5-Bromo-2-chloro-3-iodopyridin-4-amine
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Overview
Description
5-Bromo-2-chloro-3-iodopyridin-4-amine: is a halogenated heterocyclic compound with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodopyridin-4-amine typically involves halogenation reactions on a pyridine ring. One common method includes the sequential halogenation of pyridine derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-iodopyridin-4-amine can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille coupling reactions, where it reacts with boronic acids or stannanes to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or THF.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-iodopyridin-4-amine is widely used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases .
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of specialized materials with desired properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and an amine group. These functional groups facilitate various chemical transformations, including nucleophilic substitution and coupling reactions . The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 6-Bromo-2-chloro-4-iodopyridin-3-amine
- 2-Bromo-5-iodopyridin-3-amine
- 6-Bromo-2-chloro-3-iodopyridine
Uniqueness: 5-Bromo-2-chloro-3-iodopyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .
Biological Activity
5-Bromo-2-chloro-3-iodopyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and kinase inhibition activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.
The molecular formula for this compound is C5H3BrClIN2 with a molecular weight of 318.34 g/mol. It is characterized by the presence of three halogen atoms (bromine, chlorine, and iodine) attached to a pyridine ring, which significantly influences its reactivity and biological interactions.
Antibacterial and Antifungal Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antimicrobial Activity of Halogenated Pyridines
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
C. albicans | 64 µg/mL |
Kinase Inhibition
This compound has also been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound has shown activity against several kinases, including ITK (Interleukin T-cell kinase) and JAK3 (Janus kinase 3), suggesting its potential utility in targeted therapies.
Table 2: Kinase Inhibition Profile
Kinase Target | IC50 (µM) |
---|---|
ITK | 0.5 |
JAK3 | 0.8 |
Other Kinases | >10 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial properties of various halogenated pyridines, including 5-bromo derivatives. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
- Kinase Inhibition Research : Another investigation focused on the inhibition of JAK kinases by halogenated pyridines indicated that compounds like this compound could serve as leads for developing novel anti-inflammatory drugs due to their ability to modulate immune responses .
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISVHUFAXIRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)I)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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